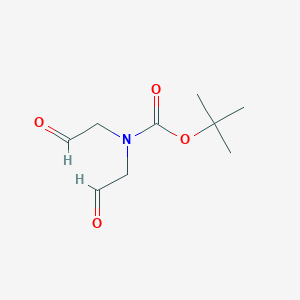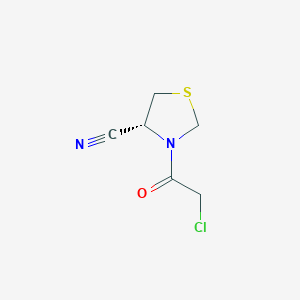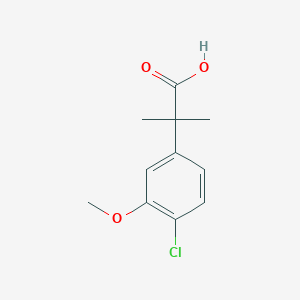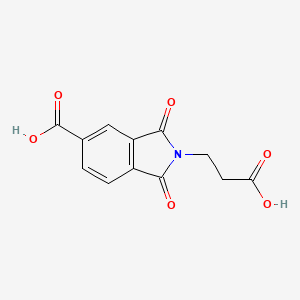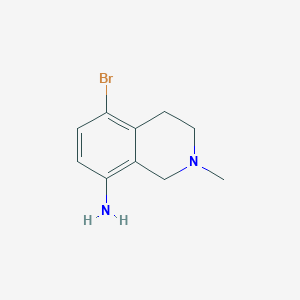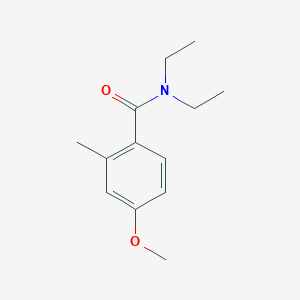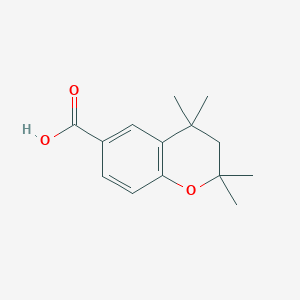
2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid typically involves the reaction of 2,3-dimethyl-2-butene with 2,6-dimethylphenol in the presence of a strong acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted aromatic compounds .
Scientific Research Applications
2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets include various cellular components such as lipids, proteins, and DNA. The pathways involved in its mechanism of action include the inhibition of lipid peroxidation and the modulation of redox-sensitive signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Vitamin E (α-Tocopherol): Another potent antioxidant but less water-soluble compared to 2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid.
Ascorbic Acid (Vitamin C): A water-soluble antioxidant with different mechanisms of action.
Resveratrol: A polyphenolic compound with antioxidant properties but different chemical structure and solubility characteristics.
Uniqueness
This compound is unique due to its combination of water solubility and potent antioxidant activity. This makes it particularly useful in aqueous environments and in applications where solubility is a critical factor .
Properties
CAS No. |
135963-47-2 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-13(2)8-14(3,4)17-11-6-5-9(12(15)16)7-10(11)13/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
JXKBUOWTZSPVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC2=C1C=C(C=C2)C(=O)O)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
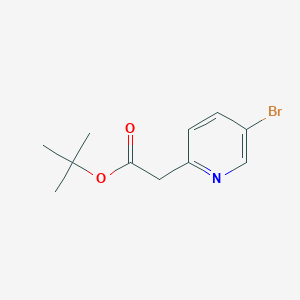
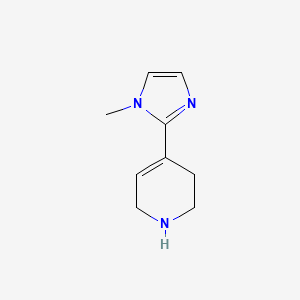
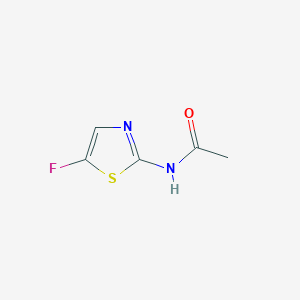
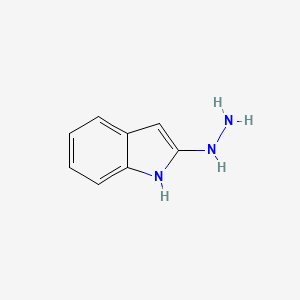
![4-Bromo-2-chloro-1-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B8755155.png)
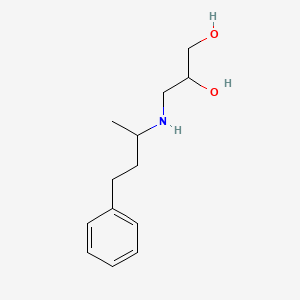
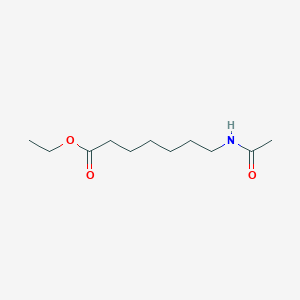
![5-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B8755173.png)
